Terchebin

Description

Properties

CAS No. |

20598-45-2 |

|---|---|

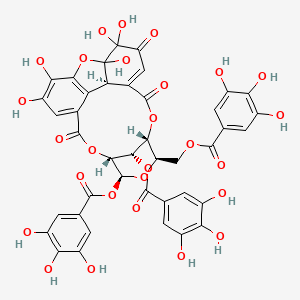

Molecular Formula |

C41H30O27 |

Molecular Weight |

954.7 g/mol |

IUPAC Name |

[(1R,10R,18R,19R,21S,22S)-6,7,11,12,12-pentahydroxy-3,13,16-trioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,6,8,14-tetraen-19-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)62-9-22-30-32(65-35(55)11-3-17(44)27(51)18(45)4-11)33(39(63-22)67-36(56)12-5-19(46)28(52)20(47)6-12)66-37(57)13-7-21(48)29(53)31-24(13)25-14(38(58)64-30)8-23(49)40(59,60)41(25,61)68-31/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25+,30-,32+,33-,39+,41?/m1/s1 |

InChI Key |

NUPTUAXNMUIMFS-MIHIQLSESA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Origin of Product |

United States |

Natural Abundance and Botanical Origins of Terchebin

Identification of Terchebin-Containing Plant Species

This compound has been identified in various plant species, with some serving as more prominent sources than others.

Terminalia chebula as a Primary Source

Terminalia chebula, commonly known as black- or chebulic myrobalan, is recognized as a primary source of this compound. frontiersin.orgwikipedia.orgnih.govacademicjournals.orgresearchgate.netrjpponline.org The fruits of T. chebula are particularly rich in tannins, including this compound. frontiersin.orgnih.govacademicjournals.orgrjpponline.orgnih.gov Research indicates that the tannin content in T. chebula fruits can range significantly, with some sources reporting around 30-40%. nih.gov this compound is listed among the key hydrolyzable tannins found in T. chebula fruits, alongside compounds like chebulinic acid, chebulagic acid, gallic acid, and ellagic acid. frontiersin.orgnih.govrjpponline.orgnih.gov

Other Botanical Sources (e.g., Euphorbia helioscopia, Mallotus japonicus, Punica granatum)

Beyond Terminalia chebula, this compound has also been reported in other botanical sources. Euphorbia helioscopia, known as sun spurge, contains hydrolysable tannins, including this compound. wildflowerfinder.org.uksrce.hrresearchgate.netderpharmachemica.comscienceopen.com Mallotus japonicus, also referred to as East Asian mallotus or the food wrapper plant, is another plant species where this compound has been found. mdpi.comresearchgate.networldscientific.comresearchgate.netfernandroe.com Punica granatum, the pomegranate, is also noted to contain ellagitannins, and this compound has been mentioned in the context of hydrolysable tannins found in pomegranate and related compounds like granatin B. researchgate.netwikipedia.org

Here is a table summarizing some of the plant species known to contain this compound:

| Plant Species | Family | Common Name |

| Terminalia chebula | Combretaceae | Black Myrobalan, Haritaki |

| Euphorbia helioscopia | Euphorbiaceae | Sun Spurge |

| Mallotus japonicus | Euphorbiaceae | East Asian Mallotus |

| Punica granatum | Lythraceae | Pomegranate |

Geographical Distribution of this compound-Producing Flora

The geographical distribution of this compound is linked to the native ranges of the plant species that produce it. Terminalia chebula is native to South Asia, including countries like India, Pakistan, Nepal, Bhutan, Bangladesh, and Sri Lanka, extending eastward to southwest China, Myanmar, Laos, Vietnam, and Malaysia. frontiersin.orgwikipedia.orgatree.orggbif.org It is found in tropical and subtropical regions, often in mixed dry deciduous forests and hilly areas, ascending up to altitudes of 1500 m in the Himalayas. nih.govatree.orggbif.orgvikaspedia.in

Euphorbia helioscopia is native to a wide area encompassing most of Europe, northern Africa, and eastward through much of Asia. wildflowerfinder.org.ukresearchgate.netderpharmachemica.comwikipedia.orgkew.org It is often found in disturbed grounds and cultivated areas. burkeherbarium.orgcabidigitallibrary.org

Mallotus japonicus is native to East Asia, including China, Japan, and Korea. missouribotanicalgarden.orgpicturethisai.comwikipedia.orgflower-db.comresearchgate.net It grows in open woodlands, woodland margins, and valleys. missouribotanicalgarden.org

Punica granatum is thought to have originated in the region from Iran to northern India and is widely cultivated throughout West Asia, the Caucasus region, South Asia, Central Asia, northern and tropical Africa, drier parts of Southeast Asia, and the Mediterranean Basin. wikipedia.orgcabidigitallibrary.orgunc.edugardenia.netefloras.org

Ecological Roles and Adaptive Significance of this compound in Plants

While the specific ecological roles and adaptive significance of this compound in plants are not extensively detailed in the provided search results, the presence of tannins and other phenolic compounds in these plants is generally associated with defense mechanisms. Tannins are known to act as deterrents to herbivores due to their astringency and ability to bind to proteins, reducing nutrient availability. researchgate.net They can also have antimicrobial and antioxidant properties, potentially protecting the plant from pathogens and environmental stress. ontosight.aifrontiersin.orgnih.govresearchgate.netwildflowerfinder.org.uksrce.hrresearchgate.netresearchgate.net In Mallotus japonicus, for instance, pellucid dots on leaves, which typically contain toxic metabolic substances or essential oils, function as a chemical resistance trait against herbivores. wikipedia.org While this compound itself is a tannin found in these plants, its precise individual ecological function requires further dedicated research.

Considerations for Sustainable Sourcing in Research

Given that this compound is primarily sourced from natural botanical origins, sustainable sourcing practices are important for research and any potential future applications. For Terminalia chebula, with increasing demand for herbal remedies and dyes, there is extensive extraction of fruits from forests in India. atree.org Recommendations for sustainable sourcing of Terminalia chebula extract include verifying organic certification and sustainable wild-crafting practices, ensuring consistent standardization, and checking for contaminants. starhiherbs.commarketresearchintellect.combanyanbotanicals.comsatveda.com Environmentally responsible practices that support the long-term well-being of the plants and their ecosystems are emphasized. banyanbotanicals.com This includes ethical harvesting and sustainable farming methods. marketresearchintellect.com

Biosynthetic Pathways and Precursor Chemistry of Terchebin

Elucidation of Biosynthetic Precursors

Research into the formation of terchebin and related ellagitannins has identified key molecules that serve as the foundational building blocks.

The primary precursors for the biosynthesis of this compound are gallic acid and glucose. Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid derived from the shikimate pathway nih.govwikipedia.org. Glucose, a simple sugar, provides the central carbohydrate core to which the galloyl and HHDP groups are attached guidetopharmacology.orgnih.govdsmz.de.

The initial step in the biosynthesis of hydrolyzable tannins, including ellagitannins, involves the esterification of gallic acid with glucose. This leads to the formation of β-glucogallin (1-O-galloyl-β-D-glucopyranose) nih.govnih.gov. Subsequently, further galloyl groups are added to the glucose core through a series of position-specific galloylation steps, utilizing β-glucogallin as the acyl donor nih.govnih.gov. This process results in the formation of progressively more complex gallotannins, culminating in the pivotal intermediate 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (pentagalloylglucose) nih.govnih.gov. Pentagalloylglucose is considered a key precursor for the biosynthesis of ellagitannins, including this compound nih.govutu.fi.

This compound is classified as an ellagitannin, and its biosynthesis is intrinsically linked to the general pathway for the production of this class of compounds. Ellagitannins are characterized by the presence of hexahydroxydiphenoyl (HHDP) or related groups, which are formed by the oxidative coupling of adjacent galloyl units attached to a sugar core, typically glucose nih.govmdpi.commdpi.com.

The biosynthesis of ellagitannins proceeds from pentagalloylglucose. The oxidative coupling of galloyl groups on this intermediate leads to the formation of the HHDP moiety nih.govmdpi.com. This oxidative coupling is a critical step that differentiates ellagitannins from gallotannins, which only contain galloyl units esterified to a sugar. This compound, with its structure containing HHDP units, is a product of this ellagitannin biosynthetic route mdpi.comontosight.ai. The structural diversity among ellagitannins arises from the various positions on the glucose core where galloyl groups are attached and subsequently undergo oxidative coupling, as well as further modifications and oligomerization reactions utu.fimdpi.com.

Gallic Acid and Glucose Derivatives as Key Intermediates

Enzymatic Transformations in this compound Biosynthesis

The conversion of simple precursors like gallic acid and glucose into the complex structure of this compound is facilitated by a series of specific enzymatic transformations. While the complete enzymatic pathway leading specifically to this compound is not fully elucidated, insights from the biosynthesis of other ellagitannins provide strong indications of the types of enzymes involved.

Key enzymatic steps in the ellagitannin pathway, relevant to this compound biosynthesis, include galloylation and oxidative coupling. Galloyltransferases are responsible for the sequential addition of galloyl groups from β-glucogallin to the glucose core, forming polygalloylglucoses nih.govnih.gov. The critical step of forming the HHDP group involves oxidative coupling catalyzed by laccase-like phenol (B47542) oxidases nih.govnih.gov. Studies have identified laccases capable of catalyzing the formation of HHDP groups at specific positions on pentagalloylglucose, leading to the formation of monomeric ellagitannins like tellimagrandin II nih.govnih.gov. Further enzymatic steps, potentially involving other oxidases or modifying enzymes, would be required to generate the specific arrangement of galloyl and HHDP groups found in this compound.

Proposed Mechanistic Steps in this compound Formation (e.g., Oxidative Coupling)

The formation of the characteristic HHDP unit in this compound involves the oxidative coupling of two adjacent galloyl groups. This process is generally accepted to occur via a radical mechanism initiated by enzymes such as laccases nih.govchemrxiv.org.

A proposed mechanism involves the enzymatic oxidation of the hydroxyl groups on the galloyl residues to phenoxy radicals. These radicals then undergo a carbon-carbon coupling reaction between the aromatic rings, followed by enolization and tautomerization to form the stable HHDP moiety. The specific positions of oxidative coupling on the glucose core determine the type of ellagitannin formed nih.govchemrxiv.org. In the case of this compound, specific oxidative coupling events on a polygalloylglucose precursor would be required to generate its unique HHDP linkages. Further mechanistic steps, potentially involving intramolecular rearrangements or additional enzymatic modifications, would contribute to the final complex structure of this compound.

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of complex plant natural products like this compound is subject to genetic and molecular regulation, ensuring their production at appropriate times and in specific plant tissues. While the specific genes and regulatory elements controlling this compound biosynthesis have not been fully detailed, the regulation of the broader ellagitannin pathway provides a framework for understanding.

The genes encoding the enzymes involved in gallic acid biosynthesis (from the shikimate pathway), galloyltransferases, and laccases are expected to be regulated at the transcriptional level nih.govmdpi.com. Transcription factors likely play a role in controlling the expression of these biosynthetic genes in response to developmental cues or environmental stimuli nih.govwikipedia.org. Understanding the genetic regulation of key enzymes in the ellagitannin pathway is crucial for potential metabolic engineering efforts to enhance the production of these compounds nih.gov.

Comparative Biosynthesis with Related Polyphenolic Compounds

This compound belongs to the hydrolyzable tannins, a class that also includes gallotannins. Both subclasses share common initial biosynthetic steps, originating from gallic acid and glucose nih.govfernandroe.com. The divergence in their pathways occurs after the formation of polygalloylglucoses.

Gallotannins are formed by the esterification of multiple galloyl units to a glucose core, without the oxidative coupling characteristic of ellagitannins fernandroe.com. Ellagitannins, on the other hand, involve the additional step of intramolecular oxidative coupling of galloyl groups on a polygalloylglucose precursor to form HHDP units nih.govmdpi.com.

Comparing the biosynthesis of this compound with other polyphenolic compounds, such as flavonoids or condensed tannins, reveals distinct pathways. Flavonoids are derived from the shikimate pathway and the malonic acid pathway, involving different sets of enzymes and intermediates nih.govmdpi.com. Condensed tannins (proanthocyanidins) are formed by the polymerization of flavan-3-ols fernandroe.com. These comparisons highlight the unique enzymatic machinery and biosynthetic logic that lead to the formation of the diverse structures found within the plant polyphenol kingdom.

Isolation, Purification, and Analytical Methodologies for Terchebin Research

Advanced Extraction Techniques for Terchebin from Biological Matrices

Extracting this compound from complex biological matrices, such as plant tissues or biological fluids, involves overcoming challenges posed by the matrix's complexity and the potential presence of interfering compounds. mdpi.comwisdomlib.org Various advanced extraction techniques are employed to efficiently isolate this compound while preserving its integrity. mdpi.comresearchgate.net

Solvent-Based Extraction Methods

Solvent-based extraction is a common approach for isolating phenolic compounds like this compound from plant materials. The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds. researchgate.netfrontiersin.org Different organic solvents, including methanol (B129727), ethanol, ethyl acetate, and hexane, as well as water, have been utilized. frontiersin.orgupdatepublishing.comtsijournals.com Studies have investigated the optimization of parameters such as solvent concentration, extraction time, and solvent-to-solid ratio to maximize the yield of target compounds, including those related to this compound. updatepublishing.comtsijournals.comijpsr.com For instance, aqueous methanol in varying concentrations has been favored in some studies for the extraction of ellagitannins, a class of compounds that includes this compound. researchgate.net Ethanol and methanol have also shown effectiveness in extracting phenolic content from Terminalia chebula. updatepublishing.com Solvent-solvent extraction, often involving partitioning with solvents like hexane, is also used as a purification step after initial extraction. updatepublishing.comtsijournals.com

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is recognized as a green extraction technique that utilizes a substance above its critical temperature and pressure, typically carbon dioxide, as the extraction solvent. mdpi.comdsm-firmenich.comajgreenchem.com SFE offers advantages such as reduced solvent consumption, shorter extraction times, and the ability to extract heat-sensitive compounds due to lower operating temperatures compared to some traditional methods. mdpi.comajgreenchem.commdpi.com While general information on SFE for extracting bioactive compounds from natural sources is available, specific detailed research findings on the application of SFE solely for this compound extraction from biological matrices were not extensively found in the provided search results. However, SFE is a versatile technique applied to various plant materials for isolating different classes of compounds, including phytochemicals and nutraceuticals. scirp.orgmjcce.org.mk Its effectiveness is influenced by parameters such as pressure, temperature, and the use of co-solvents. ajgreenchem.comscirp.org

Emerging Green Extraction Technologies

Emerging green extraction technologies aim to minimize the environmental impact of extraction processes by reducing solvent usage, energy consumption, and waste generation. mdpi.comresearchgate.netwiley-vch.de Besides SFE, these techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and enzyme-assisted extraction (EAE). mdpi.comresearchgate.netmdpi.comfrontiersin.org These methods offer potential benefits such as enhanced efficiency and the preservation of bioactive compounds. mdpi.comfrontiersin.org Enzyme-assisted extraction, for example, utilizes enzymes to break down plant cell walls, facilitating the release of target compounds. ijpsr.comresearchgate.net While these technologies are increasingly applied to extract various bioactive natural products, specific detailed research focusing solely on the application of these emerging green techniques for the extraction of this compound from biological matrices was not prominently featured in the provided search results. However, the principles and advantages of these techniques suggest their potential applicability in this compound research. mdpi.comresearchgate.netmdpi.comfrontiersin.org

Chromatographic Separation and Purification Strategies

Chromatographic methods are essential for separating this compound from complex mixtures obtained after extraction and for its subsequent purification. These techniques exploit differences in the chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, purification, and analysis of various compounds, including phenolic compounds and tannins like this compound. mdpi.comjocpr.comresearchgate.net HPLC offers high resolution and sensitivity, making it suitable for analyzing complex biological extracts. jocpr.com Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of hydrolyzable tannins from sources like Terminalia chebula. jocpr.comnih.gov Mobile phases typically consist of a gradient system of water and organic solvents, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid or orthophosphoric acid to improve peak shape and separation. jocpr.comnih.govmdpi.com UV detection is frequently used for monitoring the separation of phenolic compounds at specific wavelengths. jocpr.comresearchgate.net Preparative HPLC can be used for isolating larger quantities of purified compounds. jocpr.com

Flash Column Chromatography

Flash Column Chromatography is a medium-pressure chromatographic technique used for the rapid purification of compounds. rochester.eduucsb.edunews-medical.net It is often used as a preparatory step before more advanced purification methods or for isolating compounds on a larger scale than analytical HPLC. ucsb.edumit.edu The technique utilizes a stationary phase, commonly silica (B1680970) gel, packed in a column, and a mobile phase that is pushed through the column using positive pressure (e.g., compressed air). rochester.edunews-medical.netmit.edu Separation is based on the differential partitioning of compounds between the stationary and mobile phases. news-medical.net Solvent systems are typically optimized using Thin-Layer Chromatography (TLC) to achieve appropriate retention factors (Rf values) for the target compound. rochester.edumit.edu Flash column chromatography has been mentioned in the context of purifying fractions obtained from plant extracts containing compounds like this compound. researchgate.netresearchgate.net It is a valuable tool for reducing the complexity of extracts and isolating target compounds before further analysis or purification. rochester.edunews-medical.net

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for the purification of small quantities of samples, particularly useful for obtaining a profile of components from natural extracts rochester.edu. This method utilizes thicker layers of stationary phase, typically silica gel, on larger plates compared to analytical TLC rochester.edu. The sample is applied as a thin, horizontal line near the bottom of the plate rochester.edu. Following development with an appropriate solvent system, compounds separate into distinct bands based on their differential affinities for the stationary and mobile phases rochester.edu.

Visualization of the separated bands is commonly achieved using ultraviolet (UV) light if the compounds are UV-active rochester.edu. The band containing the target compound, such as this compound or related substances, is then carefully scraped off the plate rochester.edu. The compound is subsequently eluted from the scraped stationary phase material using a suitable polar solvent rochester.edu. Prep TLC has been employed in the analysis of compounds exhibiting chromatographic patterns similar to this compound clockss.org. TLC in general is also used for the identification of components in extracts containing this compound and for checking the purity of fractions obtained from other separation methods researchgate.netpharmacophorejournal.com. Typical Prep TLC plates can have dimensions of 20 cm x 20 cm with a silica gel thickness of 2.5 mm, capable of handling sample loads ranging from 10 mg to 90 mg depending on the difficulty of the separation rochester.edu.

Other Advanced Chromatographic Techniques

Beyond preparative TLC, a range of advanced chromatographic techniques are employed for the isolation and purification of this compound and related tannins. Column chromatography, utilizing various stationary phases like silica gel or Sephadex LH-20, is a fundamental step in the purification process, often used to fractionate crude plant extracts before employing higher-resolution techniques pharmacophorejournal.comresearchgate.netauctoresonline.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool widely used for the separation, identification, and quantification of components in complex mixtures auctoresonline.orgwikipedia.org. HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase at high pressure wikipedia.org. The separation is based on the differential interactions of the sample components with the stationary phase wikipedia.org. HPLC offers high accuracy, speed, and sensitivity auctoresonline.org. It is frequently coupled with detectors such as UV-Vis spectrophotometers or mass spectrometers auctoresonline.orgwikipedia.orgnih.govmdpi.comresearchgate.net. Reversed-phase HPLC, often using C18 columns and solvent systems like acetonitrile and aqueous formic acid, is commonly applied to the analysis of phenolic compounds and tannins auctoresonline.orgmdpi.com.

Ultra-High-Performance Liquid Chromatography (UHPLC), a more recent evolution of HPLC, coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF-MS), has been utilized for rapid and detailed chemical profiling of plants known to contain this compound, such as Terminalia chebula mdpi.comresearchgate.net. This hyphenated technique provides both high-resolution separation and accurate mass information, facilitating the identification of numerous compounds within a complex extract mdpi.comresearchgate.net.

High-speed counter-current chromatography (HSCCC) is another preparative chromatographic technique that has demonstrated effectiveness in isolating hydrolysable tannins, including those found in Terminalia chebula, offering a method for obtaining relatively pure compounds in a single step researchgate.net.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound after isolation and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules, providing information about the types, numbers, and connectivity of atoms organicchemistrydata.org. By analyzing the chemical shifts, coupling constants, and integration of signals in NMR spectra (commonly ¹H NMR and ¹³C NMR), researchers can piece together the molecular framework of a compound organicchemistrydata.orgmdpi.com.

NMR spectroscopy provides a unique "chemical fingerprint" for each molecule measurlabs.com. In the study of tannins and related polyphenols, NMR data, particularly ¹H and ¹³C NMR spectra, are crucial for confirming proposed structures, often by comparison with published data for known compounds researchgate.netresearchgate.net. The analysis of chemical shifts can also provide insights into the electronic environment of specific nuclei within the this compound molecule organicchemistrydata.org.

Data Table Placeholder

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound thermofisher.comgithub.io. When coupled with chromatographic techniques like LC (LC-MS), it allows for the separation of components in a mixture before mass analysis github.io.

MS is essential for confirming the molecular weight of isolated this compound and provides valuable data for structural identification through fragmentation patterns researchgate.netpharmacophorejournal.commdpi.comresearchgate.net. In techniques like tandem MS (MS/MS or MS²), selected ions are fragmented, and the m/z ratios of the resulting fragment ions are measured thermofisher.comgithub.io. This fragmentation provides insights into the substructures present within the molecule thermofisher.comgithub.io. For compounds like this compound, analyzed using techniques such as UPLC-Q/TOF-MS, specific fragmentation pathways and characteristic neutral losses (e.g., the loss of a DHHDP unit) can be indicative of the compound's identity mdpi.com. Negative electrospray ionization (ESI⁻) mode is often used for the analysis of phenolic compounds and tannins by MS mdpi.com. MS data is frequently used in conjunction with NMR data to confirm the chemical structure of isolated natural products researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample mdpi.comtechnologynetworks.com. This absorption is due to the presence of chromophores, which are specific functional groups within a molecule mdpi.comupi.edu. UV-Vis spectroscopy is valuable for both qualitative and quantitative analysis of compounds that absorb in this region mdpi.comupi.edu.

The UV-Vis spectrum of a compound is characterized by the position (wavelength) and intensity (absorbance) of its absorption bands, which are related to its molecular structure and concentration mdpi.comtechnologynetworks.comupi.edu. This makes UV-Vis spectroscopy useful for identifying the presence of certain types of compounds and for quantifying their concentration using the Beer-Lambert Law technologynetworks.com. UV-Vis detection is a common method used in conjunction with HPLC auctoresonline.orgwikipedia.org. For complex mixtures like plant extracts containing tannins, UV-Vis spectrophotometry can be used to estimate the total phenolic content and total flavonoids content researchgate.netfrontiersin.org. UV-Vis spectroscopy can also be used to assess the purity of a sample and monitor for changes like aggregation or degradation, which can affect the absorption spectrum technologynetworks.comlcms.czyoutube.com. Analysis is typically performed at the wavelength of maximum absorbance (λmax) for the target compound to ensure maximum sensitivity technologynetworks.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules by measuring the absorption of infrared light measurlabs.comdb-thueringen.de. The resulting IR spectrum is often referred to as a "chemical fingerprint" because it provides characteristic absorption bands corresponding to the specific functional groups and bonds present in a molecule measurlabs.comdb-thueringen.de.

IR spectroscopy is particularly useful for the qualitative identification of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double or triple bonds (C=C, C≡C) measurlabs.com. Fourier Transform Infrared (FT-IR) spectroscopy is the most common type of IR spectroscopy used today, offering advantages in speed, sensitivity, and accuracy compared to older dispersive IR methods measurlabs.combruker.com. Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that requires minimal or no sample preparation bruker.com. While specific IR data for this compound was not detailed in the search results, IR spectroscopy is a standard technique for the characterization of isolated natural products and confirming the presence of key functional groups predicted by the compound's structure pharmacophorejournal.commeasurlabs.com.

Purity Assessment and Standardization Protocols for Research Materials

Ensuring the purity of this compound is paramount for accurate research, particularly when investigating its biological activities. Purity assessment typically involves chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for evaluating the purity of natural compounds like this compound, allowing for the separation and quantification of the target compound from impurities nih.govjocpr.com. The use of advanced stationary phases and detection technologies in HPLC systems enables rapid separation and quantification of complex mixtures jocpr.com.

Standardization protocols for this compound research materials aim to establish consistent quality across different batches and sources. This often involves defining acceptable ranges for purity levels, identifying and quantifying key impurities, and establishing standardized analytical procedures for quality control. For complex herbal extracts containing this compound, such as those from Terminalia chebula, the chemical complexity with numerous isomers presents a challenge for establishing quality control standards mdpi.com. The presence of hydrolysable tannins with multiple configurations and complex fragmentation pathways necessitates sophisticated analytical strategies mdpi.com.

Research findings often include data on the purity of isolated compounds, frequently determined by HPLC or other chromatographic techniques. For instance, studies on the standardization of herbal formulations containing Terminalia chebula have utilized HPLC for the analysis of marker compounds like gallic acid, which can serve as a reference for standardization ksharsutraallahabad.comamazonaws.com. While specific data tables detailing this compound purity from isolation studies were not extensively found in the immediate search results, the principles of purity assessment and standardization applied to similar complex natural products are relevant.

Analytical Challenges and Methodological Advancements in this compound Characterization

Characterizing complex hydrolysable tannins like this compound presents several analytical challenges. Their complex structures, including multiple galloyl and hexahydroxydiphenoyl (HHDP) groups, lead to numerous isomers with the same molecular weight, making their differentiation difficult using standard mass spectrometry alone mdpi.com. The complex fragmentation pathways of these compounds further complicate structural elucidation mdpi.com.

Methodological advancements have been crucial in overcoming these challenges. Ultra-High-Performance Liquid Chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) has emerged as a powerful tool for the comprehensive profiling of complex natural product extracts containing this compound mdpi.comresearchgate.net. A novel post-acquisition data-processing strategy, such as key ion diagnostics–neutral loss filtering (KID-NLF), has been developed to enhance the structural characterization of compounds in complex mixtures like Terminalia chebula extracts mdpi.comresearchgate.net. This strategy leverages characteristic fragment ions and neutral loss patterns to improve isomer discrimination and detect low-abundance compounds mdpi.comresearchgate.net.

Detailed research findings utilizing these advanced techniques provide insights into the chemical composition of this compound-rich sources. For example, UPLC-Q/TOF-MS combined with KID-NLF has enabled the identification of a large number of chemical constituents, including hydrolysable tannins, in Terminalia chebula mdpi.comresearchgate.net. The loss of the DHHDP group (318 Da) has been identified as a main neutral loss characteristic of this compound in mass spectrometry analysis, aiding in its putative identification mdpi.com.

Molecular docking and dynamics simulations represent another area of methodological advancement used in conjunction with analytical characterization to understand the interactions of compounds like this compound with biological targets biorxiv.org. Studies investigating the interaction of this compound with enzymes like DPP4 have utilized these in silico methods to analyze binding energies and the stability of ligand-protein complexes biorxiv.org.

The following table summarizes some analytical techniques and their applications in the study of this compound and similar complex natural products:

| Analytical Technique | Application in this compound Research (or similar compounds) | Relevant Findings / Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of components in complex mixtures, quantitative analysis. | Enables rapid separation and quantification; essential for quality control and standardization nih.govjocpr.com. |

| Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) | Comprehensive chemical profiling, accurate mass measurement, fragmentation analysis for structural elucidation. | Powerful for analyzing complex extracts; provides detailed information on molecular weight and fragmentation patterns mdpi.comresearchgate.net. |

| Key Ion Diagnostics–Neutral Loss Filtering (KID-NLF) | Post-acquisition data processing strategy for enhanced structural characterization and isomer discrimination. | Improves the ability to differentiate isomers and identify compounds based on characteristic fragmentation and neutral loss patterns mdpi.comresearchgate.net. |

| Mass Spectrometry (MS/MS) | Elucidation of fragmentation pathways, identification of characteristic ions. | Helps in identifying specific structural features through analysis of fragment ions; DHHDP loss is characteristic for this compound mdpi.com. |

| Molecular Docking and Dynamics Simulations | In silico analysis of interactions with biological targets, prediction of binding affinity and complex stability. | Used to study the potential interactions of this compound with enzymes like DPP4 and analyze binding characteristics biorxiv.org. |

The development and application of these advanced analytical methodologies are crucial for the accurate identification, quantification, and characterization of this compound, paving the way for a deeper understanding of its properties and potential applications.

Structural Analysis and Conformational Studies of Terchebin

Detailed Structural Elucidation Using Comprehensive Spectroscopic Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental in determining the chemical structure of terchebin. nih.govrjptonline.org The molecular formula of this compound has been determined to be C₄₁H₃₀O₂₇. nih.gov

Application of Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques are crucial for mapping the connectivity between atoms in a complex molecule like this compound. Analysis of 1H and 13C NMR spectra provides information about the types of protons and carbons present and their chemical environments. semanticscholar.orgrjptonline.org Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, allow for the correlation of signals from coupled nuclei and the identification of through-bond and through-space interactions. meilerlab.org These correlations are essential for piecing together the different structural units of this compound, including the glucose core, galloyl groups, and the DHHDP moiety. semanticscholar.org For instance, 1H/13C-NMR spectra of this compound have shown similarities to those of the DHHDP group found in geraniin, another ellagitannin. semanticscholar.org

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule in the solid state, including the precise positions of atoms and their connectivity. While obtaining suitable crystals of complex tannins can be challenging, X-ray diffraction studies have been instrumental in confirming or revising the structures of related ellagitannins. nih.govsemanticscholar.orgscispace.comnih.gov For example, the structure of geraniin, which shares structural features with this compound, was confirmed by X-ray diffraction. semanticscholar.org X-ray crystallography offers insights into the preferred conformation of the molecule in the crystalline state and can help to resolve ambiguities that may arise from NMR data alone, particularly regarding stereochemistry and the arrangement of flexible parts of the molecule. nih.govd-nb.info

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry methods complement experimental techniques by providing theoretical insights into the potential conformations and stabilities of molecules. slideshare.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely used to study the electronic structure and properties of molecules, including their optimized geometries and relative energies of different conformers. nih.govscm.com DFT can be applied to explore the potential energy surface of this compound to identify stable conformations and their relative stabilities. chemrxiv.orgchemrxiv.org These calculations can also be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can be compared with experimental data to validate proposed structures and conformations. meilerlab.orgchemrxiv.orgchemrxiv.org For other ellagitannins, DFT calculations of 1H NMR coupling constants have been used to analyze the conformational preferences of the glucose core. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations in Structural Stability Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the exploration of conformational flexibility and the transitions between different conformational states. slideshare.net MD simulations can be used to study the structural stability of this compound in various environments, such as in solution. biorxiv.org By simulating the movement of atoms over time, MD can reveal the range of accessible conformations and the relative populations of these conformers at a given temperature. biorxiv.org This is particularly useful for understanding the behavior of flexible molecules like tannins, where the conformation in solution may differ from that in the solid state. chemrxiv.orgchemrxiv.org Studies on other compounds have utilized MD simulations to assess the stability of ligand-protein interactions and the dynamics of molecular complexes. biorxiv.org

Structural Relationships to Other Hydrolyzable Tannins and Ellagitannins

This compound is classified as a hydrolyzable tannin, specifically belonging to the ellagitannin subclass. imsc.res.innih.gov Hydrolyzable tannins are characterized by a core polyol, typically glucose, esterified with phenolic carboxylic acids like gallic acid or hexahydroxydiphenic acid (HHDP). mdpi.comnih.gov Ellagitannins, in particular, contain HHDP groups or their derivatives, which are formed by the oxidative coupling of galloyl groups attached to the sugar core. nih.govmdpi.comresearchgate.net

The structural relationship of this compound to other ellagitannins lies in its shared glucose core and the presence of galloyl and dehydrohexahydroxydiphenoyl (DHHDP) groups. nih.govresearchgate.netdntb.gov.ua Early structural studies and subsequent revisions clarified that this compound possesses a DHHDP group bridging between specific hydroxyl groups on the glucose core, along with multiple galloyl units. nih.govdntb.gov.ua The DHHDP group is an oxidatively modified form of the HHDP group found in many ellagitannins. mdpi.comresearchgate.net

This compound's structure has been compared to other ellagitannins such as Tellimagrandin I, Tellimagrandin II, Casuarictin, and Potentillin. researchgate.netresearchgate.net These compounds also feature a glucose core esterified with galloyl and/or HHDP/DHHDP groups, but they differ in the number and positions of these esterifications and the specific type of diaryl or oxidized diaryl linkages. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

For instance, Tellimagrandin I is composed of two galloyl and one hexahydroxydiphenyl group bound to a glucose residue, differing from Tellimagrandin II by the presence of a hydroxyl group instead of a third galloyl group. wikipedia.org Tellimagrandin II is formed from 1,2,3,4,6-pentagalloyl-glucose and contains a hexahydroxydiphenoyl group and multiple galloyl groups esterified to glucose. wikipedia.orgnih.gov Casuarictin is another ellagitannin found in various plant species, also featuring a glucose core and esterified phenolic units, including a hexahydroxydiphenoyl group. wikipedia.orgnih.govnih.gov Potentillin is described as an ellagitannin monomer having an alpha-glucose core and is structurally related to compounds like agrimoniin. mdpi.com

The structural complexity of ellagitannins like this compound, with their multiple ester linkages and cyclic structures formed by oxidative coupling, contributes to their diverse biological activities. nih.gov Understanding these intricate structural relationships is crucial for the classification and study of hydrolyzable tannins.

Below is a representation of structural data for this compound and some related ellagitannins. In a comprehensive scientific article, this data would ideally be presented in interactive tables allowing for sorting and detailed comparison.

Structural Data Comparison of Selected Ellagitannins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Core Sugar | Key Phenolic Units Present |

| This compound | C₄₁H₃₀O₂₇ | 954.6 | 3084341 | Glucose | Galloyl, DHHDP |

| Tellimagrandin I | C₃₄H₂₆O₂₂ | 786.56 | 73179 | Glucose | Galloyl, HHDP |

| Tellimagrandin II | C₄₁H₃₀O₂₆ | 938.66 | 151590 | Glucose | Galloyl, HHDP |

| Casuarictin | C₄₁H₂₈O₂₆ | 936.64 | 73644 | Glucose | Galloyl, HHDP |

| Potentillin | C₄₁H₂₈O₂₆ | 936.6 | 5315734 | Glucose | Galloyl, HHDP |

Note: Molecular weights and formulas may vary slightly depending on the source and hydration state. The values provided are based on the PubChem entries.

Detailed research findings often involve spectroscopic analysis (e.g., NMR) and chemical degradation studies to elucidate the exact positions of galloyl and HHDP/DHHDP attachments and the configuration of the glucose core. nih.gov The presence of the DHHDP group, as found in this compound, distinguishes it from ellagitannins containing only the saturated HHDP group. nih.govresearchgate.netdntb.gov.ua This structural feature arises from specific oxidative transformations during biosynthesis. nih.govresearchgate.net

The study of these structural relationships provides insights into the biosynthetic pathways of hydrolyzable tannins and helps in understanding how subtle differences in chemical structure can lead to variations in biological activity.

Mechanistic Investigations of Terchebin S Biological Activities in Preclinical Models

In Vitro Research on Cellular and Molecular Targets

In vitro studies provide a controlled environment to dissect the complex interactions between Terchebin and biological systems, including enzymes, receptors, signaling pathways, and specific biomolecules.

Enzyme Inhibition Studies (e.g., Neuraminidase Inhibition, Dipeptidyl-peptidase IV (DPP4) Inhibition)

Enzyme inhibition is a key mechanism by which many therapeutic compounds exert their effects. Research indicates that this compound possesses inhibitory activity against certain enzymes. Specifically, this compound has been shown to inhibit neuraminidase enzymes secreted by bacteria such as V. cholerae, P. aeruginosa, and S. pneumoniae. mdpi.com Studies have reported an IC₅₀ value of 31 μM for this compound against these bacterial neuraminidases. mdpi.com

Furthermore, this compound has been investigated for its potential to inhibit Dipeptidyl-peptidase IV (DPP4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. researchgate.net In silico studies, including molecular docking and simulation, have suggested that this compound has a strong affinity for DPP4, exhibiting stable interactions comparable to the standard inhibitor Vildagliptin. researchgate.nettandfonline.comfigshare.com An in vitro DPP4 inhibition study using a polyherbal formulation containing this compound demonstrated dose-dependent inhibition with an IC₅₀ of 2.06 μg GAE/mL, supporting the potential of this compound as a DPP4 inhibitor. researchgate.nettandfonline.comfigshare.com

Here is a summary of enzyme inhibition findings for this compound:

| Enzyme | Source (if specified) | IC₅₀ (if reported) | Notes |

| Neuraminidase | V. cholerae, P. aeruginosa, S. pneumoniae | 31 μM | Inhibitory effect observed. mdpi.com |

| Dipeptidyl-peptidase IV (DPP4) | - | - | In silico studies suggest strong affinity and stable interaction. researchgate.nettandfonline.comfigshare.com In vitro study of formulation containing this compound showed inhibition. researchgate.nettandfonline.comfigshare.com |

Receptor Binding Assays and Target Engagement

Receptor binding assays are crucial for determining the affinity and specificity of a compound for a particular receptor. These assays can identify whether a compound acts as an agonist or antagonist or simply binds to a receptor site. bmglabtech.comwikipedia.org While general methodologies for receptor binding assays, including the use of radiolabeled ligands, fluorescence detection, and techniques like TR-FRET and mass photometry, are well-established bmglabtech.comwikipedia.orgmerckmillipore.comrefeyn.comrevvity.comnih.gov, specific data on this compound's direct binding to known receptors in vitro is limited in the provided search results. However, the investigation into DPP4 inhibition suggests potential engagement with this enzyme, which acts as a target in metabolic pathways. researchgate.nettandfonline.comfigshare.com

Modulation of Cellular Signaling Pathways

Cellular signaling pathways regulate a wide range of cellular processes. Modulation of these pathways by a compound can underlie its biological effects. While direct in vitro studies detailing this compound's specific impact on signaling pathways are not extensively detailed in the provided results, research on related compounds and formulations containing this compound offers some insights. For instance, a polyherbal formulation containing this compound was found to modulate a network of diabetes-related genes and pathways, including key targets like TNFα, TGFβ1, SOD1, SOD2, AKT1, DPP4, and GLP1R, suggesting that this compound, as a component, may influence these pathways. researchgate.nettandfonline.comfigshare.com Other studies on components found in Terminalia chebula, a source of this compound, indicate modulation of pathways such as STAT1/3 and NF-κB, and the AKT/GSK3β signaling pathway, which are involved in inflammation and apoptosis respectively. mdpi.comfrontiersin.orgnih.govresearchgate.net This suggests potential areas for investigating this compound's direct effects on signaling cascades.

Interactions with Specific Biomolecules (e.g., proteins, nucleic acids)

Interactions between small molecules like this compound and specific biomolecules such as proteins and nucleic acids are fundamental to their mechanisms of action. muni.cz Molecular docking studies have been employed to predict and understand these interactions. For example, in silico analysis identified this compound as a potential inhibitor of the mpox virus DNA polymerase (E9L), suggesting a direct interaction with this viral protein. researchgate.net These studies often analyze the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. researchgate.net While the search results confirm that protein-nucleic acid interactions are critical for many cellular processes refeyn.com, specific in vitro data on this compound's direct binding to nucleic acids is not available in the provided snippets. However, the potential inhibition of viral DNA polymerase hints at a possible interaction with the enzyme itself, which acts on DNA. researchgate.net

Antimicrobial Mechanisms of Action (e.g., disruption of cell wall/membrane integrity, inhibition of nucleic acid synthesis)

This compound has demonstrated antimicrobial properties, and research is exploring the mechanisms behind these effects. mdpi.com General mechanisms of antimicrobial compounds from plants include disrupting cell wall or membrane integrity, inhibiting enzyme activity, interfering with protein synthesis, and inhibiting nucleic acid synthesis. mdpi.commdpi.com Terpenoids, a class of compounds that can be related to components found alongside this compound, are known to disrupt bacterial cell membranes due to their lipophilicity and can inhibit protein synthesis by interfering with pathways like FtsZ assembly. mdpi.com Phenolic compounds, also often found with this compound, can damage bacterial membranes, leading to leakage of intracellular contents, and can inhibit nucleic acid synthesis by intercalating with DNA. mdpi.com Given that this compound is a phenolic compound, it is plausible that it exerts its antimicrobial effects through similar mechanisms, including the disruption of cell membranes and potential interference with nucleic acid synthesis, although specific studies on this compound's direct impact on these processes are needed. The observed inhibition of bacterial neuraminidase also contributes to its antimicrobial activity by potentially affecting bacterial adhesion and release. mdpi.comwikipedia.org

Antioxidant Mechanisms (e.g., free radical scavenging, reactive oxygen species modulation, metal chelation)

This compound is recognized for its antioxidant properties, which are mediated through various mechanisms. nih.gov These mechanisms include the direct scavenging of free radicals, modulation of reactive oxygen species (ROS) levels, and chelation of metal ions. frontiersin.orgnih.govmdpi.comnih.govaocs.orgnih.gov Antioxidants can neutralize free radicals by donating electrons or hydrogen atoms. mdpi.comscirp.org this compound, likely due to its phenolic structure, can act as a free radical scavenger. researchgate.net Metal chelation is another important antioxidant mechanism, as it prevents transition metals like iron and copper from catalyzing the formation of highly reactive hydroxyl radicals through Fenton reactions. nih.govaocs.orgresearchgate.net Chelators bind to metal ions, reducing their pro-oxidative activity. aocs.org While general mechanisms of metal chelation by antioxidants are well-described nih.govaocs.orgscirp.orgresearchgate.net, specific in vitro studies quantifying this compound's metal chelating activity are not detailed in the provided search results. However, its classification as an antioxidant suggests it likely employs these mechanisms to mitigate oxidative stress. nih.gov

Here is a summary of proposed antioxidant mechanisms for this compound:

| Mechanism | Description | Evidence (direct or indirect) |

| Free Radical Scavenging | Neutralizes free radicals by donating electrons or hydrogen atoms. | Implied by its classification as an antioxidant and the general mechanisms of phenolic compounds. nih.govresearchgate.net |

| ROS Modulation | Affects the levels of reactive oxygen species. | Implied by its antioxidant activity. nih.govnih.gov |

| Metal Chelation | Binds to metal ions, preventing their role in generating free radicals. | Implied by its classification as an antioxidant and the general mechanisms of phenolic compounds. nih.govaocs.orgscirp.orgresearchgate.net |

Anti-inflammatory Mechanisms (e.g., modulation of inflammatory mediators)

Inflammation is a complex biological response involving the release and modulation of various mediators. Research into the anti-inflammatory mechanisms of compounds like this compound often focuses on their ability to influence these mediators. While specific details on this compound's direct modulation of inflammatory mediators are not extensively detailed in the provided search results, the broader context of anti-inflammatory mechanisms of natural compounds highlights key pathways. Flavonoids, for instance, are known to exhibit anti-inflammatory properties by inhibiting enzymes such as lipoxygenase and cyclooxygenase (COX-2), thereby reducing the production of pro-inflammatory mediators. researchgate.netmdpi.com The metabolism of arachidonic acid is a significant pathway in inflammation, leading to the synthesis of mediators like prostaglandins, thromboxanes, and leukotrienes. mdpi.com Pro-inflammatory cytokines are also key players, and their excessive production can induce pathological processes. nih.gov Endogenous pro-resolving lipid mediators are recognized for their role in actively resolving inflammation and restoring tissue homeostasis. nih.govfrontiersin.org These mediators counter-regulate key inflammatory events. frontiersin.org Understanding how this compound might interact with these pathways and mediators is crucial for defining its anti-inflammatory potential.

In Vivo Model Systems for Biological Activity Assessment in Non-human Subjects

Preclinical assessment of this compound's biological activities relies heavily on in vivo model systems, primarily animal models. These models are essential for evaluating the compound's effects within a complex living organism and for investigating specific biological responses relevant to various diseases. plos.org

Animal Models for Investigating Specific Biological Responses

A variety of animal models are employed in preclinical research to study specific biological responses. For instance, rodent models, such as mice and rats, are commonly used in studies investigating hepatotoxicity, pain, anxiety, and neurodegenerative diseases. biomedpharmajournal.orgnih.govscielo.brfrontiersin.org Specific models exist for studying inflammatory muscle pain induced by irritants like carrageenan or formalin. nih.gov In the realm of infectious diseases, animal models are crucial for assessing the efficacy of potential therapeutics against various pathogens, including bacteria and viruses. iitri.orgcriver.com These models allow for the evaluation of drug penetration and activity at the site of infection. nih.gov

Pharmacodynamic Profiling in Preclinical Animal Models

Pharmacodynamic (PD) profiling in preclinical animal models aims to understand the relationship between drug exposure and its pharmacological effect. frontiersin.org This involves quantifying the biological responses to a compound over time, often in conjunction with pharmacokinetic data. frontiersin.org The observed pharmacodynamic effect in a preclinical model system is associated with specific pharmacokinetic drivers, such as AUC, Cmax, or Cmin, relative to in vitro potency. frontiersin.org Simulations of exposure and efficacy in preclinical models can aid in selecting promising compounds. frontiersin.org

Efficacy Evaluation in Disease-Relevant Preclinical Models (e.g., anti-diabetic models, neurodegenerative models, anti-infectious models)

Evaluating the efficacy of this compound in disease-relevant preclinical models is a critical step in assessing its therapeutic potential.

Anti-diabetic models: Preclinical studies for anti-diabetic agents frequently utilize rodent models such as streptozotocin-induced diabetic mice and spontaneous NOD/ShiLtJ mice. jax.orgmdpi.com These models help assess the compound's ability to lower blood glucose levels and improve parameters related to diabetes. jax.orgunirioja.es Network pharmacology studies have identified this compound as a molecule showing stable interactions with DPP4, an enzyme relevant to diabetic progression. biorxiv.orgresearchgate.net

Neurodegenerative models: Animal models are indispensable for preclinical research in neurodegenerative diseases like Alzheimer's and Parkinson's. frontiersin.orgnih.gov These models aim to mimic aspects of human neurodegenerative conditions to evaluate the neuroprotective effects of potential therapies. frontiersin.orgsld.cu Studies in these models investigate the impact on pathological features such as amyloid beta accumulation, tau hyperphosphorylation, and neuroinflammation. nih.govscitechdaily.com

Anti-infectious models: Preclinical infectious disease models are used to demonstrate the efficacy of new antimicrobial and antiviral therapeutics. iitri.orgcriver.com These models allow for the evaluation of drug efficacy against specific pathogens and in different types of infections, such as lung infections or sepsis. criver.com

Elucidation of Target-Specific Mechanisms of Action through Omics Technologies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, play a significant role in elucidating the target-specific mechanisms of action of compounds like this compound. news-medical.netbiobide.com These technologies enable the large-scale analysis of biological molecules, providing detailed insights into how a compound affects gene expression, protein profiles, and metabolic pathways within cells or tissues. news-medical.netnih.govnih.gov By comparing the molecular profiles of treated versus untreated systems, researchers can identify potential targets and understand the downstream effects of the compound. frontiersin.org Integrated omics approaches can provide a more comprehensive understanding of complex biological systems and drug responses. biobide.comnih.gov

Systems Biology and Network Pharmacology Approaches to Deconstruct this compound's Effects

Systems biology and network pharmacology approaches are increasingly applied to deconstruct the complex effects of compounds, particularly those with potential multi-targeted actions, such as natural products. researchgate.netfrontiersin.org Network pharmacology integrates systems biology and computational biology to study the interactions of drugs with multiple targets within biological networks. researchgate.netfrontiersin.orgnih.gov This approach helps to establish "compound-protein/gene-disease" networks and reveal the regulatory principles of small molecules. frontiersin.org By analyzing these networks, researchers can gain a systemic view of how a compound like this compound might exert its effects through modulating interconnected pathways relevant to various diseases. biorxiv.orgresearchgate.net This is particularly valuable for understanding the multi-targeted nature often observed with traditional medicines and natural product formulations. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Terchebin and Its Analogs

Identification of Key Structural Moieties for Biological Activity

Identifying the specific parts of the Terchebin molecule that are essential for its biological activity is a primary goal of SAR studies gardp.org. This compound's structure comprises a glucose core esterified with gallic acid units and hexahydroxydiphenoyl (HHDP) groups tsijournals.comtsijournals.com. Research into this compound and related tannins highlights the importance of these distinct moieties and their arrangement for biological function ethernet.edu.etdokumen.pub.

Influence of the Glucose Core and Glycosidic Linkages

The glucose core serves as the central scaffold upon which the gallic acid and HHDP units are attached in this compound tsijournals.comtsijournals.com. The glycosidic linkages connect the sugar molecule to other groups khanacademy.orgwikipedia.orgtaylorandfrancis.com. The specific positions of esterification on the glucose core and the stereochemistry of these linkages are critical determinants of the molecule's three-dimensional structure and flexibility ethernet.edu.et. Variations in the sugar core or the type and position of glycosidic bonds in related compounds can significantly alter their biological properties researchgate.net. In the context of this compound, the glucose core's structure and how the phenolic units are attached via ester bonds to its hydroxyl groups are expected to influence binding affinity and biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models to correlate structural properties of compounds with their biological activities wikipedia.orgjpionline.orgijbpas.comresearchgate.netcollaborativedrug.comnih.gov. This approach aims to identify and quantify the physicochemical and structural descriptors that are most predictive of activity ijbpas.comcollaborativedrug.com. QSAR studies on this compound or related compounds can provide a predictive framework for designing new analogs with improved properties wikipedia.orgjpionline.orgnih.gov. For instance, QSAR models have been used in the virtual screening of compounds for targets like DPP4, where this compound was identified as a potential hit researchgate.net. These models can help prioritize which derivatives to synthesize and test experimentally, accelerating the SAR exploration process.

Computational Docking and Molecular Simulations in SAR Elucidation

Computational docking and molecular simulation techniques are powerful tools for understanding the interactions between a ligand (like this compound) and its biological target at the molecular level researchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.net. Molecular docking predicts the preferred binding orientation and affinity of a molecule within a target site, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding jpionline.orgresearchgate.netmdpi.com. Molecular dynamics simulations extend these studies by simulating the dynamic behavior of the ligand-target complex over time, providing information on stability and conformational changes mdpi.comfrontiersin.orgnih.govresearchgate.net.

Studies involving this compound have utilized these techniques to explore its potential interactions with various proteins, including DPP4 and SARS-CoV-2 targets researchgate.netbiorxiv.orgresearchgate.netresearchgate.netnih.gov. For example, molecular docking and dynamics simulations were used to investigate this compound's interaction with DPP4, showing stable interactions similar to a standard drug biorxiv.org. Another study identified this compound as a potential inhibitor of SARS-CoV-2 main protease through computational investigations, reporting binding energies nih.gov.

The data from these computational studies, such as binding energy values and details of interactions with specific amino acid residues in the binding site, are invaluable for rationalizing observed SARs and guiding the design of new analogs with enhanced binding characteristics.

Examples of Binding Energies from Computational Studies:

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| This compound | DPP4 | -66.5 (MM-GBSA) | biorxiv.org |

| This compound | SARS-CoV-2 Mpro | -11.217 (XP Gscore) | nih.gov |

| 1,2,4,6 Tetra o Galloyl Beta D Glucose | DPP4 | -90 (MM-GBSA) | biorxiv.org |

| Vildagliptin (Standard) | DPP4 | -28.6 (MM-GBSA) | biorxiv.org |

| Terflavin A | SARS-CoV-2 Mpro | -14.521 (XP Gscore) | nih.gov |

| Chebulagic acid | SARS-CoV-2 Mpro | -12.845 (XP Gscore) | nih.gov |

| Chebulinic acid | SARS-CoV-2 Mpro | -11.359 (XP Gscore) | nih.gov |

These computational results provide a basis for understanding the relative binding affinities and can inform SAR by suggesting which structural features contribute most favorably to the interaction with a particular target.

Strategies for Rational Design of this compound Analogs with Enhanced Specificity or Potency

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of compound analogs with improved biological profiles, such as enhanced specificity or potency wikipedia.orgnih.govcollaborativedrug.com. SAR analysis involves understanding how specific chemical moieties and their spatial arrangement within a molecule relate to its biological activity wikipedia.org. By systematically modifying the structure of a lead compound and evaluating the impact of these changes on activity, researchers can identify key functional groups and structural features critical for interaction with biological targets wikipedia.orgnih.gov.

This compound is a complex glycoside characterized by a glucose core esterified with multiple units of gallic acid ontosight.ai. Its reported biological activities include antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. While specific, detailed SAR studies on this compound and its synthetic analogs aimed at dissecting the contribution of each structural component to particular activities and guiding analog design for enhanced specificity or potency were not extensively detailed in the reviewed literature, general strategies informed by SAR principles can be proposed based on its structure and known activities.

Rational design of this compound analogs would typically involve targeted modifications to its key structural elements: the glucose core, the gallic acid ester units, and the unique cyclic ether linkage. The aim of these modifications would be to probe the impact of these features on interactions with specific biological targets, thereby enhancing desired activities or reducing off-target effects.

Potential strategies for enhancing potency or specificity through rational design, guided by hypothetical SAR insights, could include:

Modification of Gallic Acid Moieties: Gallic acid is a known antioxidant and contributes to various biological activities of polyphenols ontosight.ai. Modifying the number, position, or substitution pattern of the gallic acid units esterified to the glucose core could significantly impact activity. For instance, altering the hydroxyl groups (e.g., methylation, acetylation) could affect hydrogen bonding interactions, lipophilicity, and metabolic stability, potentially influencing target binding affinity and cellular uptake. Varying the linkage points of gallic acid to the glucose could also explore different conformational spaces and their effect on activity.

Targeting the Cyclic Ether Linkage: The cyclic 2-7:4-5 linkage involving the glucose and the benzoxocin-like structure is a distinctive feature of this compound ontosight.ai. Investigating the importance of this rigid structural element through opening the ring or introducing variations in the ring size or heteroatoms could provide insights into its role in maintaining the active conformation or directly interacting with a binding site.

Synthesis of Simpler Analogs or Fragments: Given the complexity of this compound, synthesizing simpler analogs containing only parts of the molecule (e.g., glucose with fewer galloyl units, or the aglycone portion) could help identify the minimal pharmacophore required for a particular activity. Comparing the activity of these fragments to the parent compound can reveal which parts of the molecule are essential for potency and specificity.

Stereochemical Modifications: this compound has defined stereochemistry ontosight.ai. Altering the stereochemistry at chiral centers could lead to analogs with different biological activities or improved target specificity, as interactions with biological macromolecules are often highly stereoselective.

Computational Approaches: In conjunction with experimental SAR studies, computational methods like molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed collaborativedrug.comijbpas.comresearchgate.net. These tools can help predict the binding mode of this compound and its analogs to potential targets, estimate binding affinities, and build predictive models correlating structural features with activity, thereby guiding the design of new, more potent, or specific compounds collaborativedrug.comijbpas.com.

Chemical Synthesis and Derivatization of Terchebin

Total Synthesis Approaches for Terchebin and Related Complex Ellagitannins

Total synthesis of ellagitannins, including complex ones structurally related to this compound, is a challenging endeavor due to their multiple stereogenic centers, labile ester bonds, and the presence of axially chiral biaryl linkages (HHDP groups). nih.govconsensus.app Early synthetic efforts often relied on extensive protection and deprotection strategies, which could be lengthy and inefficient. researchgate.net

Significant advancements have been made in developing more convergent and efficient total synthesis approaches. One key challenge is the stereoselective construction of the HHDP unit, which involves the oxidative coupling of galloyl groups. Various reagents and conditions have been explored for this crucial step, with some methods achieving diastereoselectivity influenced by the chiral glucose core. worldscientific.comjst.go.jp

Another strategy involves the sequential site-selective functionalization of unprotected or minimally protected glucose derivatives. This approach aims to reduce the number of protection and deprotection steps, streamlining the synthesis. jst.go.jpjst.go.jpacs.org For instance, stereoselective glycosylation of unprotected glucose with gallic acid derivatives and catalyst-controlled site-selective acylation have been successfully employed in the total synthesis of other ellagitannins like tellimagrandin II and pterocarinin C. jst.go.jpjst.go.jp These methodologies hold promise for the total synthesis of this compound.

The synthesis of ellagitannins containing the less common 4,6-O-(R)-HHDP bridge presents a particular challenge, often requiring specific strategies like a two-step bislactonization. jst.go.jp The construction of C-O digallate structures, another motif found in some ellagitannins, also requires specific synthetic methods, such as Ullmann condensation or oxidative coupling reactions. researchgate.netjst.go.jp

Semisynthetic Modifications of Naturally Occurring this compound

While total synthesis provides access to the complete molecular structure, semisynthetic approaches involve modifying naturally occurring this compound or its isolation products. This can be a more practical route for obtaining analogs, especially when natural sources are available. Semisynthesis allows for targeted modifications at specific positions of the molecule. torvergata.it

Semisynthetic strategies can involve selective acylation, alkylation, or glycosylation of the hydroxyl groups on the galloyl or HHDP moieties, or the sugar core. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, which can influence its biological activity and bioavailability. torvergata.it For example, increasing lipophilicity through derivatization has been explored as a strategy to improve the absorption of ellagic acid derivatives. torvergata.it

Semisynthesis can also be used to introduce reporter groups or other functionalities for biological studies or to create prodrugs with improved delivery characteristics.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the desire to explore the structure-activity relationships of this class of compounds and to develop molecules with enhanced or altered biological properties. nih.gov This involves rational design based on the known structure of this compound and the biological targets of interest, followed by chemical synthesis.

Strategies for Modifying Polyphenolic Moieties

Modifications to the polyphenolic moieties (gallic acid and HHDP units) can significantly impact the biological activity of ellagitannins. Strategies include:

Varying the number and position of galloyl and HHDP groups: This can be achieved through controlled esterification reactions during synthesis or semisynthesis.

Modifying the hydroxyl groups: Alkylation, acylation, or glycosylation of the phenolic hydroxyls can alter hydrogen bonding capacity, lipophilicity, and interactions with biological targets.

Introducing different phenolic acids: Replacing gallic acid with other phenolic acids can lead to derivatives with altered electronic and steric properties.

Modifying the HHDP linker: Alterations to the hexahydroxydiphenoyl structure, such as reduction or introduction of additional substituents, can affect the conformation and properties of the molecule.

Strategies for Modifying the Sugar Core

Using different sugar scaffolds: Replacing glucose with other monosaccharides or sugar derivatives can alter the presentation of the polyphenolic groups and the molecule's recognition by enzymes or receptors.

Modifying the hydroxyl groups of the sugar: Selective protection and deprotection strategies allow for the introduction of different substituents at specific hydroxyl positions.

Altering the glycosidic linkage: Modifying the anomeric configuration or introducing C-glycosidic linkages can affect the stability and metabolism of the compound. For example, C-glycosidic ellagitannins with an open-chain glucose moiety have been synthesized. nih.govresearchgate.net

Methodological Advancements in this compound Analog Synthesis

Recent advancements in synthetic methodology have significantly impacted the synthesis of ellagitannins and their analogs. These include:

Site-selective functionalization: Development of catalysts and reagents that allow for the selective modification of specific hydroxyl groups in the presence of others, reducing the need for extensive protecting groups. jst.go.jpjst.go.jpacs.org

Stereoselective oxidative coupling: Improved methods for the formation of the axially chiral HHDP unit with high stereocontrol. worldscientific.comjst.go.jp

Flow chemistry and automated synthesis: These techniques can potentially enable more efficient and scalable synthesis of complex ellagitannins.

Chemoenzymatic approaches: Combining chemical synthesis with enzymatic transformations can offer advantages in terms of selectivity and efficiency, particularly for complex glycosylation and oxidation reactions. nih.gov

Challenges and Opportunities in Chemical Synthesis of Complex Natural Products

The chemical synthesis of complex natural products like this compound faces several inherent challenges. These include:

Structural complexity: The presence of multiple stereocenters, labile functional groups, and intricate ring systems requires highly controlled and selective reactions. consensus.app

Low natural abundance: Many complex natural products are isolated in very small quantities from their natural sources, making synthesis crucial for obtaining sufficient material for research.

Difficulty in scale-up: Developing synthetic routes that are amenable to large-scale production can be challenging.

Stereochemical control: Ensuring the correct relative and absolute stereochemistry at each stereogenic center is critical for biological activity. consensus.app The formation of axially chiral biaryl bonds in HHDP units requires specific strategies for stereocontrol. worldscientific.comjst.go.jp

Balancing skeleton construction and functional group introduction: Efficiently building the core structure while simultaneously introducing and manipulating sensitive functional groups is a key challenge. consensus.app

Despite these challenges, the synthesis of complex natural products offers significant opportunities:

Access to rare or inaccessible compounds: Synthesis provides a route to compounds that are difficult or impossible to obtain from natural sources.

Generation of analogs for structure-activity relationship studies: Synthesis allows for the creation of libraries of derivatives to explore how structural modifications impact biological activity. nih.gov